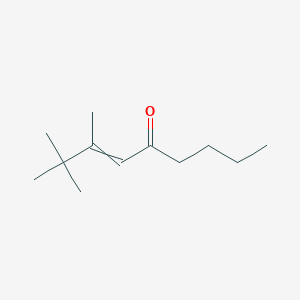

2,2,3-Trimethylnon-3-en-5-one

Description

Structure

3D Structure

Properties

CAS No. |

330969-91-0 |

|---|---|

Molecular Formula |

C12H22O |

Molecular Weight |

182.30 g/mol |

IUPAC Name |

2,2,3-trimethylnon-3-en-5-one |

InChI |

InChI=1S/C12H22O/c1-6-7-8-11(13)9-10(2)12(3,4)5/h9H,6-8H2,1-5H3 |

InChI Key |

HMLMWQGARVBHMJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)C=C(C)C(C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,2,3 Trimethylnon 3 En 5 One and Analogous Structures

Stereoselective Approaches to Branched Ketones and Enones

The creation of stereogenic centers, particularly quaternary carbons, in branched ketones and enones requires advanced synthetic techniques. Stereoselective methods are paramount in producing enantiomerically pure or enriched compounds, which is often crucial for their intended applications.

Asymmetric Catalysis in C-C Bond Formation for Enone Scaffolds

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, including the precursors to or the enone structure itself. The use of chiral catalysts allows for the formation of new carbon-carbon bonds with a high degree of stereocontrol.

One of the most efficient methods to produce optically active ketones is through the asymmetric hydrogenation of conjugated enones. nih.gov Chiral bidentate iridium-N,P complexes, for instance, have demonstrated high efficacy in the hydrogenation of both α- and β-prochiral trisubstituted enones, yielding ketones with stereogenic centers at either the α- or β-position with excellent enantiomeric excesses (up to 99%). nih.govacs.orgacs.org This method has proven effective even for challenging dialkyl-substituted substrates, which are typically difficult to hydrogenate with high enantioselectivity. nih.govacs.orgacs.org

Another significant approach involves the palladium-catalyzed asymmetric conjugate addition of arylboronic acids to cyclic enones. nih.gov This method is particularly useful for creating β-quaternary ketones. By employing a palladium(II) trifluoroacetate (B77799) catalyst with a pyridinooxazoline ligand, β-disubstituted ketones can be synthesized in high yields and enantioselectivities. nih.gov The reaction conditions, including the choice of solvent and palladium source, are critical for achieving optimal results. nih.gov

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Iridium-N,P Complexes | Conjugated Trisubstituted Enones | α- or β-Chiral Ketones | Up to 99% | nih.govacs.orgacs.org |

| Pd(OCOCF₃)₂ / (S)-t-BuPyOx | Cyclic Enones and Arylboronic Acids | β-Quaternary Ketones | Up to 93% | nih.gov |

Diastereoselective Control in α,β-Unsaturated Ketone Synthesis

When a molecule already contains a stereocenter, the introduction of a new one requires control over diastereoselectivity. This is often achieved by substrate-controlled or reagent-controlled methods.

The synthesis of γ-quaternary carbon stereogenic centers can be accomplished through the diastereoselective conjugate addition of boron-stabilized allylic nucleophiles to α,β-unsaturated ketones. nih.gov This method utilizes γ,γ-disubstituted allyldiboron reagents that, upon activation with a fluoride (B91410) source, react with high site-selectivity and diastereoselectivity to yield ketones with adjacent β-tertiary and γ-quaternary centers. nih.gov

Furthermore, the aldol (B89426) condensation of tricarbonyliron complexes of α-substituted dienones with aldehydes provides a pathway to diastereomerically pure 1,2,3-trisubstituted 1,3-diols after a subsequent stereoselective reduction. researchgate.net The reaction exhibits high diastereoselectivity, allowing for the isolation of a single major ketol diastereomer. researchgate.net

| Method | Reactants | Product Feature | Diastereomeric Ratio (dr) | Reference |

| Conjugate addition of allyldiboron reagents | γ,γ-disubstituted allyldiboron, α,β-unsaturated ketone | Vicinal β-tertiary and γ-quaternary centers | >98:2 | nih.gov |

| Aldol condensation of tricarbonyliron complexes | α-substituted dienone complex, aldehyde | 1,2,3-trisubstituted 1,3-diols (after reduction) | Major diastereomer isolated | researchgate.net |

Kinetic Resolution Strategies for α-Branched Ketones

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. Dynamic kinetic resolution (DKR) is an even more efficient variant where the non-reacting enantiomer is continuously racemized, allowing for a theoretical yield of 100% of a single enantiomer.

A notable example is the dynamic kinetic resolution of α-keto esters via asymmetric transfer hydrogenation. nih.govorganic-chemistry.org This process can generate three contiguous stereocenters with high diastereoselectivity through a reduction/lactonization sequence, yielding densely functionalized γ-butyrolactones. nih.govorganic-chemistry.org Similarly, the DKR of α,β-disubstituted ketones, such as flavanones, has been achieved through asymmetric transfer hydrogenation, enabled by a retro-oxa-Michael addition to racemize the two stereogenic centers. dicp.ac.cn

For α-branched acyclic ketones, a highly diastereo- and enantioselective cyanosilylation has been developed, which also allows for the kinetic resolution of the starting ketones. chinesechemsoc.org This method provides access to enantioenriched α-branched ketones and the corresponding cyanohydrins with two vicinal stereocenters. chinesechemsoc.org

| Method | Substrate | Key Transformation | Stereoselectivity | Reference |

| Dynamic Kinetic Asymmetric Transfer Hydrogenation | β-Aryl α-keto esters | Reduction/lactonization | High dr and ee | nih.govorganic-chemistry.org |

| Dynamic Kinetic Resolution | 2,3-Disubstituted flavanones | Retro-oxa-Michael/transfer hydrogenation | Excellent dr and ee | dicp.ac.cn |

| Kinetic Resolution via Asymmetric Cyanosilylation | Racemic α-branched ketones | Cyanosilylation | Good recovery and excellent ee | chinesechemsoc.org |

Novel Strategies for Enone Synthesis

The development of new synthetic routes to enones is driven by the need for efficiency, selectivity, and sustainability. These novel strategies often employ modern catalytic systems and reaction cascades to construct complex enone frameworks from simpler precursors.

Aldol Condensation and Dehydration Pathways to α,β-Unsaturated Carbonyls

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis and a classic method for preparing α,β-unsaturated ketones. libretexts.org The reaction involves the addition of an enolate to a carbonyl compound, followed by dehydration to yield the enone. libretexts.org The dehydration step is often promoted by heat or acidic/basic conditions and is driven by the formation of a stable conjugated system. libretexts.org

For the synthesis of highly substituted enones, such as 2,2,3-trimethylnon-3-en-5-one, a directed aldol condensation would be required. This could involve the reaction of the enolate of 2,2-dimethyl-3-pentanone (B1295208) with pivalaldehyde, followed by dehydration. Controlling the regioselectivity of enolate formation and the subsequent dehydration is crucial for the success of this approach.

Modern variations of the aldol reaction, such as catalytic reductive aldol reactions, expand the scope of this transformation. For instance, rhodium-catalyzed reductive aldol reactions can produce β-hydroxy ketones with high diastereo- and enantioselectivity. nih.gov

Metal-Catalyzed Coupling Reactions for Ketone and Enone Formation

Metal-catalyzed reactions have revolutionized the synthesis of ketones and enones, offering high efficiency and selectivity.

Palladium-catalyzed reactions are particularly versatile. The direct aerobic dehydrogenation of ketones to enones using a Pd(II) catalyst offers an atom-economical alternative to stoichiometric oxidation methods. nih.gov For instance, Pd(DMSO)₂(TFA)₂ has been identified as an effective catalyst for the dehydrogenation of cyclic ketones to their corresponding enones using molecular oxygen as the oxidant. nih.gov Palladium catalysis also enables the synthesis of trisubstituted olefins from alkynyl esters and boronic acids, providing a route to enone precursors with excellent control of stereochemistry. researchgate.net

Copper-catalyzed reactions are widely used for conjugate additions to α,β-unsaturated systems. The 1,4-addition of organocuprates to ynones is a well-established method for the synthesis of β,β-disubstituted enones. wikipedia.orgacs.orgresearchgate.net This reaction proceeds through the addition of the cuprate (B13416276) to the β-carbon of the alkyne, followed by protonolysis of the resulting vinylcuprate intermediate. The use of Grignard reagents in the presence of catalytic amounts of copper salts also facilitates the 1,4-addition to α,β-unsaturated ketones. wikipedia.orgnptel.ac.incareerendeavour.com

Grignard Reagent Addition: The direct addition of Grignard reagents to α,β-unsaturated aldehydes typically results in 1,2-addition to the carbonyl group. careerendeavour.comdalalinstitute.combethunecollege.ac.in However, with α,β-unsaturated ketones, a competition between 1,2- and 1,4-addition is observed, with the latter often being favored, especially with sterically hindered ketones or in the presence of copper catalysts. careerendeavour.comdalalinstitute.com For a sterically hindered enone like this compound, a plausible synthesis could involve the 1,4-addition of a butylmagnesium halide to 2,2,3-trimethyl-4-penten-3-one in the presence of a copper catalyst.

| Metal Catalyst | Reaction Type | Reactants | Product | Reference |

| Palladium(II) | Aerobic Dehydrogenation | Cyclic Ketones, O₂ | Enones | nih.gov |

| Palladium(0) | Cross-coupling | Alkynyl esters, boronic acids | Trisubstituted olefins | researchgate.net |

| Copper(I) | Conjugate Addition | Organocuprates, Ynones | β,β-Disubstituted enones | wikipedia.orgacs.orgresearchgate.net |

| Copper(I) (catalytic) | Conjugate Addition | Grignard reagents, α,β-Unsaturated ketones | 1,4-Adducts | wikipedia.orgnptel.ac.incareerendeavour.com |

Radical-Mediated Pathways to Branched Ketones

The construction of sterically hindered ketones, such as those with quaternary carbon centers, presents a significant challenge in organic synthesis. Radical-mediated reactions have emerged as a powerful tool to address this challenge, offering alternative pathways to traditional polar-driven transformations. These methods often proceed under mild conditions and exhibit high functional group tolerance.

Recent advancements have highlighted the utility of radical additions to alkenes for the synthesis of branched ketones. One such approach involves the visible-light-induced aerobic oxidative radical addition of aryl hydrazines to alkenes, providing a metal-free and cost-effective route to ketones. Current time information in Bangalore, IN. Another innovative strategy employs a dual photoredox and carbene catalysis system for the synthesis of γ-aryloxy ketones. thieme-connect.com In this method, an α-aryloxymethyl radical is generated and added to a styrene (B11656) derivative, ultimately leading to the desired ketone product. thieme-connect.com

The Giese reaction, a classic radical addition to electron-deficient alkenes, has also been adapted for the synthesis of complex ketones. rsc.org Modern variations of this reaction are often tin-free, addressing the toxicity concerns associated with traditional organotin reagents. rsc.org For instance, the use of cyanoborohydrides as a hydrogen source under light irradiation or thermal initiation allows for the efficient alkylation of electron-deficient alkenes with various alkyl iodides. rsc.org

Photoredox catalysis, in conjunction with transition metals like nickel, has enabled the direct synthesis of ketones from simple α-oxo acids via decarboxylative arylation. ucl.ac.uk This method generates an acyl radical intermediate that can be coupled with a variety of arene partners. ucl.ac.uk Furthermore, the merger of carbene and photoredox catalysis has been successfully applied to the direct acylation of α-amino C(sp³)–H bonds from carboxylic acids, yielding α-amino ketones. colab.wsbeilstein-journals.org

Hypervalent iodine(III) reagents have also been employed to promote radical-mediated reactions for the synthesis of ketones. nih.gov These reagents can facilitate the C-H bond activation of branched aldehydes to generate acyl radicals, which can then participate in hydroacylation reactions with electrophilic olefins. nih.gov

A summary of representative radical-mediated methods for ketone synthesis is presented in the table below.

| Method | Radical Source | Key Features | Reference |

| Visible-light induced oxidative radical addition | Aryl hydrazines | Metal-free, green, broad substrate scope | Current time information in Bangalore, IN. |

| Photoredox/Carbene dual catalysis | Aryloxymethyl potassium trifluoroborate salts | Synthesis of γ-aryloxyketones | thieme-connect.com |

| Tin-free Giese reaction | Alkyl iodides with cyanoborohydrides | Avoids toxic organotin reagents | rsc.org |

| Photoredox/Nickel dual catalysis | α-Oxo acids | Decarboxylative arylation | ucl.ac.uk |

| Hypervalent iodine(III)-mediated reaction | Branched aldehydes | C-H bond activation | nih.gov |

Sustainable Synthetic Protocols for Enones

The development of sustainable synthetic methods is a cornerstone of modern organic chemistry. This section explores the application of green chemistry principles, flow chemistry, and solvent-free transformations in the synthesis of enones, including branched structures analogous to this compound.

Green Chemistry Principles in Branched Ketone Synthesis

The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes. researchgate.netijnrd.orgacs.orgnih.govb-cdn.netscholaris.ca Key among these is the concept of atom economy, which seeks to maximize the incorporation of all reactant atoms into the final product. researchgate.net For the synthesis of branched ketones, this can be achieved through reactions like the ruthenium-catalyzed redox isomerization of propargyl alcohols into enones, which avoids the stoichiometric reagents required in traditional oxidation sequences. mdpi.com

The use of catalytic reagents is another fundamental principle of green chemistry. researchgate.netijnrd.org Catalytic approaches are inherently more atom-economical and generate less waste than stoichiometric methods. For example, the aerobic dehydrogenation of cyclic ketones to the corresponding enones can be achieved using a palladium(II) trifluoroacetate and DMSO catalyst system with oxygen as the terminal oxidant, representing an atom-economical alternative to stoichiometric oxidants like IBX. nih.gov

Minimizing or avoiding the use of hazardous solvents is also a critical aspect of green chemistry. nih.gov Research into solvent-free reaction conditions has shown promise in the synthesis of complex ketones. Mechanochemical methods, such as ball milling, have been employed for the solvent-free Suzuki-Miyaura cross-coupling of acyl chlorides and boronic acids to produce ketones. rsc.org Similarly, solvent-free aldol condensations have been achieved using heterogeneous perovskite nanocrystal catalysts. acs.org

The following table summarizes how green chemistry principles can be applied to the synthesis of branched ketones.

| Green Chemistry Principle | Application in Branched Ketone Synthesis | Example | Reference |

| Atom Economy | Maximizing the incorporation of reactant atoms into the product. | Ruthenium-catalyzed redox isomerization of propargyl alcohols to enones. | mdpi.com |

| Catalysis | Using small amounts of catalysts instead of stoichiometric reagents. | Aerobic dehydrogenation of ketones using a palladium catalyst. | nih.gov |

| Safer Solvents & Solvent-Free Conditions | Reducing or eliminating the use of hazardous solvents. | Mechanochemical synthesis of ketones via Suzuki-Miyaura cross-coupling. | rsc.org |

| Use of Renewable Feedstocks | Utilizing starting materials derived from renewable sources. | Synthesis of β-thioketones from bio-based enones. | colab.wsorganic-chemistry.org |

Flow Chemistry Applications for Continuous Enone Production

Flow chemistry has emerged as a powerful technology for the continuous production of chemical compounds, offering advantages such as enhanced heat and mass transfer, improved safety, and easier scalability compared to traditional batch processes. youtube.compressbooks.pubuni-tuebingen.de These benefits are particularly relevant for the synthesis of enones, where reaction conditions can often be precisely controlled to improve yields and selectivities.

A continuous-flow hydration-condensation protocol has been developed for the synthesis of α,β-unsaturated ketones from alkynes and aldehydes using a heterogeneous solid acid catalyst in a flow microwave reactor. Current time information in Bangalore, IN.thieme-connect.combeilstein-journals.orgresearchgate.net This method allows for the multi-gram scale production of chalcones and other enone derivatives. Current time information in Bangalore, IN.thieme-connect.com The use of a heterogeneous catalyst simplifies product purification as the catalyst can be easily separated from the reaction mixture.

Furthermore, flow chemistry enables the use of superheated conditions, which can significantly accelerate reaction rates. researchgate.net For instance, a key enone intermediate for the production of the pharmaceutical estetrol (B1671307) was prepared using a superheated flow process, achieving high throughput that would be unattainable in batch processing. researchgate.net

The development of continuous manufacturing processes for active pharmaceutical ingredients (APIs) often involves flow chemistry. A Barbier-type Grignard reaction of a morpholine (B109124) amide has been successfully implemented in a continuous flow system to produce an enone intermediate for the drug carfilzomib. acs.org This highlights the potential of flow chemistry for the reliable and controlled production of complex molecules.

Solvent-Free and Atom-Economical Transformations to Complex Ketones

The pursuit of more sustainable synthetic methodologies has led to a focus on solvent-free and atom-economical reactions. These approaches not only reduce the environmental impact of chemical synthesis but can also lead to more efficient and cost-effective processes.

Mechanochemistry, which involves chemical reactions induced by mechanical force, offers a promising avenue for solvent-free synthesis. The Gewald reaction, a multicomponent reaction for the synthesis of 2-aminothiophenes from ketones, has been successfully performed under solvent-free ball milling conditions. sathyabama.ac.in This method can be catalytic in base and proceeds under aerobic conditions. sathyabama.ac.in

Atom-economical transformations aim to incorporate the maximum number of reactant atoms into the final product. Gold-catalyzed alkyne-carbonyl metathesis is an example of an atom-economical reaction that generates α,β-unsaturated carbonyl derivatives. ucl.ac.uk This method provides an alternative to less atom-economical reactions like the Wittig reaction for the formation of carbon-carbon double bonds. ucl.ac.uk

The synthesis of β-thioketones from enones and thiols via a thia-Michael addition has been achieved using a heterogeneous prolinamide catalyst. colab.wsorganic-chemistry.org This reaction proceeds at room temperature and the catalyst can be recycled multiple times, demonstrating both the atom economy and sustainability of the process. colab.wsorganic-chemistry.org Additionally, the hydroboration of ketones and aldehydes has been catalyzed by a diplumbane compound under solvent- and additive-free conditions, leading to the high-yield synthesis of alcohols, which can be precursors to ketones. epa.gov

Retrosynthetic Analysis for this compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. sathyabama.ac.in For the target molecule, This compound (1) , a tetrasubstituted α,β-unsaturated ketone, several retrosynthetic pathways can be envisioned.

Initial Disconnection (Functional Group Interconversion):

A primary disconnection strategy for an α,β-unsaturated ketone involves a functional group interconversion (FGI) to a β-hydroxy ketone via the conceptual addition of water across the double bond. This leads to the aldol adduct 2 .

This is a placeholder for a chemical structure image. A detailed description is provided in the text.

Aldol Disconnection:

The β-hydroxy ketone 2 can be disconnected at the Cα-Cβ bond, a classic aldol disconnection. This reveals two potential precursor ketones: 3 (2,2-dimethyl-3-pentanone) and butanal 4 .

This is a placeholder for a chemical structure image. A detailed description is provided in the text.

Synthesis of Precursor Ketone 3:

The sterically hindered ketone 3 can be synthesized from commercially available starting materials. A plausible route involves the Grignard reaction of tert-butylmagnesium chloride with propanoyl chloride.

Alternative Disconnections of the α,β-Unsaturated Ketone:

Given the highly substituted nature of the double bond in 1 , alternative disconnections that directly form the enone are also valuable.

Wittig-type Disconnection:

A Wittig or Horner-Wadsworth-Emmons (HWE) type disconnection across the double bond would lead to the ylide derived from 2-bromopropane (B125204) and the β-ketoaldehyde 5 . However, the synthesis of the sterically hindered β-ketoaldehyde 5 might be challenging.

Conjugate Addition Approach:

A more convergent approach involves a conjugate addition to a simpler α,β-unsaturated system. Disconnecting the C4-C5 bond suggests a conjugate addition of a butyl nucleophile (e.g., from butylmagnesium bromide or a Gilman reagent) to a suitable α,β-unsaturated precursor like the α,β-unsaturated ester 6 . Subsequent reaction of the resulting enolate with a methylating agent or conversion to the ketone would be required.

This is a placeholder for a chemical structure image. A detailed description is provided in the text.

The synthesis of the tetrasubstituted α,β-unsaturated ester 6 could be achieved through various methods for the stereoselective synthesis of tetrasubstituted alkenes, such as the carbocupration of an internal alkyne followed by quenching with an electrophile. beilstein-journals.org

This retrosynthetic analysis provides multiple plausible routes to the target molecule, This compound , highlighting the versatility of modern synthetic organic chemistry in accessing complex and sterically demanding structures.

Mechanistic Investigations of 2,2,3 Trimethylnon 3 En 5 One Reactivity

Nucleophilic Additions to the Carbonyl Center of Branched Enones

Nucleophilic attack on branched enones like 2,2,3-trimethylnon-3-en-5-one can occur either directly at the carbonyl carbon (1,2-addition) or at the β-carbon of the alkene (1,4-conjugate addition). The steric environment around these reactive sites is a critical determinant of the reaction pathway.

Conjugate Addition Mechanisms to α,β-Unsaturated Ketones

Conjugate addition, or the Michael reaction, is a characteristic transformation of α,β-unsaturated ketones. This reaction involves the addition of a nucleophile to the electron-deficient β-carbon, proceeding through a resonance-stabilized enolate intermediate. The thermodynamic stability of this intermediate often favors the formation of the 1,4-adduct, especially with "soft" nucleophiles like organocuprates, thiols, or enamines.

In the case of highly substituted enones such as this compound, the steric bulk surrounding the β-carbon can significantly impede the approach of the nucleophile, thereby reducing the reaction rate. Overcoming this steric shield often necessitates the use of more reactive nucleophiles or specific catalysts.

Table 1: Reactivity of Nucleophiles in Conjugate Additions to Sterically Hindered Enones

| Nucleophile Type | General Reactivity | Suitability for this compound |

| Organocuprates (Gilman Reagents) | High | Generally effective due to high reactivity |

| Thiols | Moderate | May require basic catalysis and longer reaction times |

| Enamines | Moderate | Steric hindrance can be a significant barrier |

| Grignard Reagents (in presence of Cu salts) | High | Effective for promoting 1,4-addition |

Stereochemical Outcomes of Addition Reactions

When a nucleophile adds to the β-carbon of this compound, a new stereocenter can be generated. The stereochemical course of this addition is dictated by the facial bias imposed by the existing substituents. For acyclic systems, predicting the stereoselectivity can be complex and depends on the specific reagents and reaction conditions employed. The bulky gem-dimethyl group at the α-position plays a crucial role in directing the incoming nucleophile to the less hindered face of the double bond, although the flexibility of the acyclic chain allows for multiple conformations which can complicate stereochemical predictions.

Reactions at the Alkene Moiety of this compound

The carbon-carbon double bond in this compound is electron-poor, which makes it susceptible to specific types of additions and cycloadditions while being deactivated towards others.

Electrophilic Additions and Cycloadditions

While the electron-withdrawing nature of the carbonyl group disfavors typical electrophilic additions, reactions with potent electrophiles are still feasible. For instance, halogenation can occur, although it may proceed at a slower rate compared to electron-rich alkenes.

Cycloaddition reactions, particularly [4+2] cycloadditions like the Diels-Alder reaction, are a potential pathway for functionalizing the alkene. In such a reaction, this compound would serve as the dienophile. However, its reactivity would be attenuated by the steric hindrance around the double bond, likely requiring forcing conditions such as high temperature or pressure to achieve significant conversion.

Olefin Metathesis Involving Ketone-Alkene Systems

Olefin metathesis offers a powerful strategy for C-C bond formation, and its application to α,β-unsaturated systems has been explored. The primary challenge in applying this methodology to ketone-alkene systems is the potential for the Lewis basic carbonyl oxygen to coordinate to the metal catalyst, leading to catalyst inhibition or decomposition. However, the development of more robust ruthenium-based catalysts, such as the Grubbs second- and third-generation catalysts, has expanded the scope to include more functionalized and sterically demanding olefins. Cross-metathesis of this compound with a partner olefin could provide a route to elaborate the side chain, though the success would be highly dependent on the specific catalyst and reaction conditions chosen to overcome steric and electronic challenges.

α-Carbon Functionalization and Enolate Chemistry of Highly Branched Ketones

The protons on the carbon atom alpha to the carbonyl group are acidic and can be removed by a strong base to form an enolate. For this compound, deprotonation can theoretically occur at two positions. However, proton abstraction is overwhelmingly favored at the α'-position (C-6), away from the sterically encumbered and unsaturated side of the ketone.

The formation of the enolate from such a highly branched ketone requires a strong, non-nucleophilic base, with lithium diisopropylamide (LDA) being a common choice. The steric hindrance can slow down the rate of deprotonation. Once formed, this enolate is a potent nucleophile and can react with a variety of electrophiles (e.g., alkyl halides, aldehydes, or acyl chlorides) to install new functional groups at the α'-position. The regioselectivity of this process is generally high due to the significant steric and electronic differences between the two α-positions.

Table 2: Summary of Potential Reactions at the α'-Position

| Reaction Type | Electrophile | Product Type |

| Alkylation | Alkyl Halide (R-X) | α'-Alkylated Ketone |

| Aldol (B89426) Addition | Aldehyde (R'CHO) | β-Hydroxy Ketone |

| Acylation | Acyl Chloride (R'COCl) | β-Dicarbonyl Compound |

Rearrangement Pathways in Complex Ketone and Enone Systems

The reactivity of complex ketones and enones, such as this compound, is often characterized by a variety of rearrangement pathways that can be initiated by thermal, photochemical, or catalytic conditions. These rearrangements are fundamental in organic synthesis for constructing complex molecular architectures. The specific pathway that a molecule will follow is highly dependent on its structure, substitution pattern, and the reaction conditions employed. This section will delve into the mechanistic investigations of rearrangement pathways pertinent to sterically hindered and highly substituted enone systems.

Acid-Catalyzed Rearrangements: The Nazarov Cyclization and Competing Pathways

One of the most significant acid-catalyzed rearrangements for enone-related structures is the Nazarov cyclization. This reaction typically involves the conversion of divinyl ketones into cyclopentenones under the influence of protic or Lewis acids. organic-chemistry.orgresearchgate.net The core of the mechanism involves the formation of a pentadienyl cation, which then undergoes a 4π-electrocyclic ring closure in a conrotatory fashion. organic-chemistry.org

While this compound is an α,β-unsaturated ketone, it would first need to be converted to a divinyl ketone to undergo a classical Nazarov cyclization. However, the principles governing the cyclization of highly substituted systems are directly applicable. Research has shown that fully substituted divinyl ketones (fsDVKs), which were once considered poor substrates for this reaction, can undergo facile Nazarov cyclization. researchgate.netuq.edu.au This is attributed to steric crowding in the pentadienyl cation intermediate, which raises its ground state energy and thus lowers the activation barrier for cyclization. researchgate.netuq.edu.au

The nature of the substituents plays a critical role in directing the course of these rearrangements. In studies on triaryl-substituted divinyl ketones, it was found that the reaction pathway is highly dependent on the electronic nature of the aryl groups. acs.org An electron-rich aromatic substituent at the α-position can promote an intramolecular Friedel-Crafts electrophilic substitution, leading to dihydronaphthalene derivatives instead of the expected cyclopentenone from a Nazarov cyclization. acs.org Conversely, an electron-deficient substituent favors the Nazarov pathway. acs.org

Table 1: Influence of α-Aryl Substituent on the Cyclization of Divinyl Ketones

| α-Aryl Substituent | Reaction Pathway | Product Type |

|---|---|---|

| Electron-Rich (e.g., p-methoxyphenyl) | Intramolecular Friedel-Crafts | Dihydronaphthalene |

| Electron-Deficient (e.g., p-nitrophenyl) | Nazarov Cyclization | Cyclopentenone |

This table illustrates the competing reaction pathways based on the electronic nature of substituents, as described in the literature. acs.org

The stereoselectivity of the Nazarov cyclization can be a limiting factor, especially with highly substituted substrates where racemization at the α-position can occur under strong acid conditions. organic-chemistry.org However, the development of asymmetric versions of the Nazarov reaction, using chiral auxiliaries or catalysts, has provided routes to enantiomerically enriched cyclopentenones. researchgate.net

Photochemical Rearrangements of Enones

Enones are well-known to undergo a variety of photochemical rearrangements upon exposure to ultraviolet light. These reactions proceed through electronically excited states and can lead to complex skeletal reorganizations that are often not achievable through thermal methods.

For α,β-unsaturated ketones, one common reaction is the [2+2] photocycloaddition between the enone and an alkene, which proceeds through a diradical intermediate. wikipedia.org The stereochemistry of the resulting cyclobutane (B1203170) ring is influenced by steric interactions in the transition state. wikipedia.org

β,γ-Unsaturated ketones, which could be isomeric forms of α,β-enones, exhibit unique photochemical reactivity. Two primary rearrangement pathways are the 1,3-acyl shift and the oxa-di-π-methane (ODPM) rearrangement. researchgate.netresearchgate.net Direct irradiation often leads to the 1,3-acyl shift, while triplet sensitization typically favors the ODPM rearrangement, resulting in the formation of cyclopropyl (B3062369) ketones. researchgate.net

The competition between these pathways is influenced by the substitution pattern and the multiplicity of the excited state. For example, in the study of certain β,γ·γ′,δ′-dienones, direct irradiation resulted in a reversible 1,3-acyl shift, whereas triplet-sensitized irradiation led to the ODPM product. researchgate.net

Table 2: Photochemical Rearrangements of β,γ-Unsaturated Ketones

| Irradiation Condition | Predominant Rearrangement | Resulting Product |

|---|---|---|

| Direct Irradiation (Singlet State) | 1,3-Acyl Shift | Isomeric β,γ-Unsaturated Ketone |

| Triplet Sensitization (Triplet State) | Oxa-di-π-methane | Cyclopropyl Ketone |

This table summarizes the typical outcomes of photochemical rearrangements of β,γ-enones based on the irradiation method. researchgate.netresearchgate.net

The presence of bulky substituents, such as the trimethyl-substituted quaternary center in this compound, would be expected to significantly influence the stereochemical outcome and potentially the regioselectivity of such photochemical rearrangements.

Other Relevant Rearrangement Pathways

Beyond the Nazarov and photochemical rearrangements, other pathways are pertinent to complex ketones. The Meyer-Schuster rearrangement, for instance, converts propargylic alcohols into α,β-unsaturated ketones or aldehydes. ucl.ac.uk While this is a synthetic route to enones, it highlights the types of skeletal reorganizations that can occur under acidic conditions.

Sigmatropic rearrangements, such as the uq.edu.auuq.edu.au-sigmatropic oxy-Cope rearrangement, are also powerful tools for restructuring carbon frameworks. In the synthesis of cyclohexenone acids, a hemiketal-oxy-Cope type uq.edu.auuq.edu.au-sigmatropic rearrangement followed by an intramolecular aldol condensation was a key pathway. acs.org This demonstrates how a sequence of rearrangements can lead to complex cyclic systems.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,2,3 Trimethylnon 3 En 5 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of 2,2,3-trimethylnon-3-en-5-one. It provides data on the chemical environment, connectivity, and spatial relationships of the hydrogen and carbon atoms within the molecule.

For a molecule with the complexity of this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for unambiguous signal assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides initial information on the types of hydrogen atoms present. The protons on carbons adjacent to the carbonyl group and the double bond are deshielded and appear at lower fields (higher ppm values). openstax.org Protons on the saturated alkyl chain appear at higher fields. openstax.org The lone vinyl proton (H-4) is expected to show a chemical shift in the range of 6.0-7.0 ppm, characteristic of β-protons in enone systems, though its signal may be a singlet due to the absence of adjacent protons for coupling. The methylene (B1212753) protons (H-6) adjacent to the carbonyl are anticipated around 2.5-2.8 ppm. The highly shielded methyl groups, including the bulky tert-butyl group at the C-2 position, would appear in the upfield region of the spectrum, typically between 0.8 and 1.3 ppm. openstax.orgdocbrown.info

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of distinct carbon environments. The carbonyl carbon (C-5) is the most deshielded, with a characteristic chemical shift in the range of 190-200 ppm for α,β-unsaturated ketones. researchgate.netcdnsciencepub.comlibretexts.org The olefinic carbons (C-3 and C-4) are also found downfield, typically between 120 and 160 ppm. nih.gov The presence of extensive alkyl substitution on the double bond, particularly at the α-carbon (C-3), significantly influences these shifts. researchgate.netcdnsciencepub.com The remaining saturated carbons of the nonyl chain and the methyl groups will appear in the upfield region (10-40 ppm). docbrown.info

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling correlations, mapping the connectivity of protons through bonds. It would be crucial for tracing the spin systems of the butyl group attached to the carbonyl (H-6 through H-9).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the carbon signal to which it is directly attached, allowing for the definitive assignment of carbon resonances based on their corresponding proton shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying quaternary carbons (like C-2 and C-3) and for connecting the different fragments of the molecule, such as linking the tert-butyl protons (on C-1 and the methyls attached to C-2) to the olefinic carbon C-3, and the H-4 proton to the carbonyl carbon C-5.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for α,β-unsaturated ketones and related alkyl structures.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 (3H, from tert-butyl) | ~0.9 - 1.1 | ~27 - 29 |

| 2 (quaternary) | - | ~35 - 40 |

| 2-CH₃ (6H) | ~0.9 - 1.1 | ~27 - 29 |

| 3 (quaternary) | - | ~135 - 145 |

| 3-CH₃ (3H) | ~1.8 - 2.1 | ~15 - 20 |

| 4 (1H) | ~6.2 - 6.8 | ~125 - 135 |

| 5 (carbonyl) | - | ~195 - 205 |

| 6 (2H) | ~2.5 - 2.8 | ~35 - 40 |

| 7 (2H) | ~1.5 - 1.7 | ~25 - 30 |

| 8 (2H) | ~1.2 - 1.4 | ~22 - 25 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Mechanistic Probing

IR and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions corresponding to the enone moiety. The most prominent peak is a strong, sharp absorption for the carbonyl (C=O) stretch. In α,β-unsaturated ketones, this band is typically found at a lower wavenumber (1666-1685 cm⁻¹) compared to saturated ketones (~1715 cm⁻¹) due to the delocalization of pi-electrons, which weakens the C=O double bond. libretexts.orgorgchemboulder.com The carbon-carbon double bond (C=C) stretching vibration appears as a medium-intensity band in the 1600-1640 cm⁻¹ region. libretexts.orgpressbooks.pub The intensity of this C=C absorption can be variable and is influenced by the substitution pattern. Additionally, the spectrum will show C-H stretching vibrations just below 3000 cm⁻¹ for the sp³ hybridized carbons and potentially a weak C-H stretch just above 3000 cm⁻¹ for the vinylic sp² C-H bond. vscht.cz

Raman Spectroscopy: Raman spectroscopy also probes molecular vibrations but is particularly sensitive to non-polar bonds. For this compound, the C=C double bond, being less polar than the C=O bond, would be expected to produce a strong signal in the Raman spectrum. Conversely, the highly polar C=O group often shows a weaker Raman signal compared to its intense IR absorption. This complementary nature is invaluable for confirming the presence of both key functional groups within the conjugated system.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Signal |

|---|---|---|---|

| C=O | Stretch | 1665 - 1685 (Strong) | Weak to Medium |

| C=C | Stretch | 1600 - 1640 (Medium) | Strong |

| =C-H (vinylic) | Stretch | ~3010 - 3040 (Weak) | Medium |

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Pathways

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under ionization. For this compound (molar mass: 196.34 g/mol ), the molecular ion peak (M⁺) would be observed at m/z 196.

The fragmentation of α,β-unsaturated ketones is well-documented and typically involves several key pathways:

α-Cleavage: This involves the cleavage of bonds adjacent to the carbonyl group. The most likely α-cleavage would be the loss of the butyl radical (•C₄H₉), leading to a stable acylium ion at m/z 139. Cleavage on the other side, involving the loss of the highly substituted vinyl group, is less favorable.

McLafferty Rearrangement: This rearrangement is a characteristic fragmentation for ketones possessing γ-hydrogens. fiveable.meopenstax.org In this molecule, a hydrogen atom from C-7 can be transferred to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the C-5 to C-6 bond. This would result in the elimination of a neutral butene molecule and the formation of a characteristic radical cation at m/z 140. researchgate.netnih.gov

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 196 | [C₁₃H₂₄O]⁺• | Molecular Ion (M⁺•) |

| 181 | [C₁₂H₂₁O]⁺ | Loss of methyl radical (•CH₃) |

| 140 | [C₉H₁₆O]⁺• | McLafferty Rearrangement |

| 139 | [C₉H₁₅O]⁺ | α-Cleavage (loss of •C₄H₉) |

X-ray Crystallography for Absolute Configuration and Conformation of Relevant Intermediates and Analogues

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise bond lengths, bond angles, and absolute stereochemistry. cam.ac.uk While obtaining a suitable single crystal of an oily or low-melting compound like this compound can be challenging, this technique is invaluable for analyzing solid intermediates, derivatives, or structurally similar analogues. rsc.orgoup.com

For enone systems, X-ray crystallography can unambiguously determine the conformation about the C3-C4 single bond, establishing whether the molecule adopts a planar s-cis or s-trans arrangement of the C=C and C=O bonds. Steric hindrance, such as that introduced by the trimethyl substitution pattern in the target molecule, can force the enone system out of planarity, and crystallography can precisely quantify this torsional angle. researchgate.netcdnsciencepub.com

Furthermore, if the molecule were chiral (for instance, through stereoselective synthesis or resolution), X-ray analysis of a single crystal, often as a derivative with a known chiral auxiliary, would be the gold standard for determining its absolute configuration. researchgate.netacs.orgacs.org

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Applications of Complex Branched Enones in Advanced Chemical Synthesis

Role as Versatile Synthetic Intermediates for Complex Molecular Architectures

The structure of 2,2,3-trimethylnon-3-en-5-one, a highly substituted α,β-unsaturated ketone, suggests its significant utility as a versatile intermediate in the synthesis of complex organic molecules. The presence of multiple reactive sites—the carbonyl group, the carbon-carbon double bond, and the sterically hindered alpha-carbon—allows for a variety of chemical transformations.

The enone functionality is a classic Michael acceptor, enabling conjugate addition reactions. This would allow for the introduction of a wide range of nucleophiles at the β-position, extending the carbon skeleton and introducing new functional groups. Furthermore, the ketone can undergo nucleophilic attack, and the double bond can be subjected to various addition reactions, including hydrogenation, halogenation, and epoxidation.

The steric hindrance provided by the gem-dimethyl group at the α-position and the methyl group at the β-position can be exploited to achieve high levels of stereoselectivity in certain reactions. This is a critical aspect in the synthesis of natural products and pharmaceuticals, where specific stereoisomers are often required for biological activity. For instance, in reactions involving chiral catalysts, the steric environment around the reactive centers of this compound could direct the approach of reagents to favor the formation of a single enantiomer or diastereomer.

Precursors to High-Value Organic Compounds and Specialty Chemicals

Building upon its role as a synthetic intermediate, this compound can serve as a precursor to a variety of high-value organic compounds and specialty chemicals. The strategic modification of its functional groups can lead to the synthesis of molecules with desirable properties for various industries.

For example, reduction of the ketone to an alcohol, followed by esterification, could yield a range of esters with potential applications as fragrances or flavoring agents. The specific substitution pattern of this compound would likely impart unique organoleptic properties to its derivatives.

Moreover, the carbon skeleton of this enone can be rearranged or further functionalized to produce complex cyclic or acyclic structures. These structures could form the core of biologically active molecules or serve as key building blocks for the synthesis of agrochemicals or veterinary medicines. The combination of the trimethylated pattern and the nonane (B91170) chain offers a unique lipophilic profile that could be advantageous for compounds requiring specific solubility and transport properties within biological systems.

Integration into Materials Science Research as Building Blocks for Specialized Polymers

In the realm of materials science, the reactivity of this compound makes it a candidate as a monomer or a co-monomer in the synthesis of specialized polymers. The carbon-carbon double bond can participate in polymerization reactions, such as free-radical or transition-metal-catalyzed polymerizations.

The incorporation of the bulky and branched structure of this compound into a polymer backbone would be expected to significantly influence the physical properties of the resulting material. The trimethyl groups would likely disrupt polymer chain packing, leading to a lower density, increased free volume, and potentially a lower glass transition temperature compared to polymers derived from less-branched monomers. These properties could be desirable for applications such as specialty coatings, adhesives, or as additives to modify the properties of other polymers.

Furthermore, the ketone functionality within the polymer structure would offer a site for post-polymerization modification. This would allow for the tuning of the polymer's properties, such as its polarity, solubility, or ability to cross-link, after the initial polymerization process. This versatility is a key advantage in the design of advanced materials with tailored functionalities.

Future Perspectives in Research on 2,2,3 Trimethylnon 3 En 5 One Derivatives

Emerging Catalytic Systems for Stereoselective Synthesis

The synthesis of specific stereoisomers of highly substituted enones like 2,2,3-Trimethylnon-3-en-5-one derivatives remains a significant challenge. The development of novel catalytic systems is crucial for controlling the three-dimensional arrangement of atoms, which is vital for applications in fields like fragrance and materials science.

Recent progress in catalysis offers promising avenues. For instance, metal-based catalysts are at the forefront of stereoselective synthesis. Gallium(III) chloride has emerged as a novel and effective catalyst for the stereoselective synthesis of E-configured α,β-unsaturated ketones, offering high yields and short reaction times under mild conditions. thieme-connect.com Similarly, copper-catalyzed asymmetric conjugate additions of dialkylzinc reagents to tetrasubstituted cyclic enones have proven effective for creating all-carbon quaternary stereocenters with high enantiomeric excess. nih.govorganic-chemistry.org This method is particularly relevant for producing chiral derivatives of this compound. Another innovative approach involves gold catalysts, which can mediate the isomerization of allenyl carbinol esters to dienes, followed by a fluorination step to produce monofluoroalkyl α,β-unsaturated ketones with exclusive E-selectivity. organic-chemistry.orgacs.orgnih.gov

Beyond traditional metal catalysis, organocatalysis and biocatalysis are gaining traction. Imidazolidinone-based catalysts have been successfully used in enantioselective thieme-connect.comacs.org-dipolar cycloaddition reactions to create chiral isoxazolidines from α,β-unsaturated aldehydes. caltech.edu Multienzymatic systems, combining ene-reductases and alcohol dehydrogenases, have been used for the stereospecific reduction of tetrasubstituted cyclic enones, yielding products with three contiguous stereogenic centers with high precision. acs.org These enzymatic cascades represent a green and highly selective alternative to conventional chemical methods.

Table 1: Emerging Catalytic Systems for Stereoselective Enone Synthesis

| Catalytic System | Reaction Type | Key Advantages | Relevant Compound Type |

|---|---|---|---|

| Gallium(III) Chloride | Aldol (B89426) Condensation | High E-selectivity, short reaction times, mild conditions. thieme-connect.com | α,β-Unsaturated Ketones |

| Copper(I) Cyanide / Chiral Ligand | Asymmetric Conjugate Addition | Creates all-carbon quaternary stereocenters; high enantioselectivity (>95% ee). nih.govorganic-chemistry.org | Tetrasubstituted Cyclic Enones |

| Gold Catalyst / Selectfluor | Isomerization / Fluorination | Exclusive E-selectivity for fluorinated enones. organic-chemistry.orgacs.orgnih.gov | Monofluoroalkyl α,β-Unsaturated Ketones |

| Ene-reductase & Alcohol Dehydrogenase | Biocatalytic Reduction | High stereoselectivity for multiple stereocenters; environmentally friendly. acs.org | Tetrasubstituted Cyclic Enones |

| Imidazolidinone Organocatalyst | Cycloaddition | Excellent yield, enantioselectivity, and diastereoselectivity. caltech.edu | Chiral Isoxazolidines |

Development of Novel Reaction Pathways for Highly Substituted Enones

The synthesis of tetrasubstituted enones such as this compound is inherently difficult due to steric hindrance. Overcoming this challenge requires the development of novel reaction pathways that can efficiently construct these sterically congested systems.

Palladium-catalyzed multicomponent reactions are a powerful strategy. A four-component carbonylative coupling involving aryl halides, internal alkynes, arylboronic acids, and a carbon monoxide source has been developed to produce all-carbon substituted α,β-unsaturated ketones with high regio- and stereocontrol. researchgate.net Another promising avenue is the use of ruthenium catalysts for the intermolecular conjugate addition of simple olefins to α,β-unsaturated carbonyl compounds, which directly forms tetrasubstituted olefins. nih.gov

Radical chemistry also offers new possibilities. A versatile strategy for the α-substitution of enones has been developed using α-xanthyl-β-hydroxy ketones as synthetic equivalents of highly reactive alkenyl radicals. chemrxiv.org This approach effectively addresses the challenge of forming sp²-sp³ carbon-carbon bonds at the α-position of enones, complementing metal-based methods that are typically better for sp²-sp² or sp²-sp couplings. chemrxiv.org Furthermore, research into the reactivity of highly strained intermediates, such as bridgehead enones, has opened up novel synthetic routes for constructing complex bicyclic and tricyclic systems, which could be adapted for creating intricate derivatives. iastate.edu

Table 2: Novel Synthetic Pathways for Highly Substituted Enones

| Reaction Pathway | Catalyst/Reagent | Key Features | Product Type |

|---|---|---|---|

| Four-Component Carbonylative Coupling | Palladium(II) Acetate / P(o-tolyl)₃ | Highly regio- and stereocontrolled; builds complex molecules in one step. researchgate.net | Tetrasubstituted α,β-Unsaturated Ketones |

| Intermolecular Conjugate Addition | Cationic Ruthenium Complex | Direct coupling of simple olefins to enones. nih.gov | Tetrasubstituted Olefins |

| Radical-based α-Substitution | α-xanthyl-β-hydroxy ketones | Forms challenging sp²-sp³ bonds; broad functional group tolerance. chemrxiv.org | α-Substituted Enones |

| Bridgehead Enone Trapping | Base-induced elimination | Generates highly reactive intermediates for complex cyclizations. iastate.edu | Bicyclic and Tricyclic Ketones |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization for Complex Ketones

The synthesis of complex molecules like this compound derivatives can be accelerated through the integration of artificial intelligence (AI) and machine learning (ML). These computational tools can predict reaction outcomes, optimize reaction conditions, and even suggest novel synthetic routes, thereby reducing the time and resources spent on empirical experimentation.

Machine learning models are being developed to predict the major products of chemical reactions by combining reaction templates with sophisticated algorithms. acs.org These models can be trained on large datasets from the chemical literature to identify patterns and predict outcomes for new combinations of reactants. acs.orgbeilstein-journals.org For a specific reaction, ML can be used to build local models that fine-tune parameters like temperature, solvent, and catalyst to maximize yield and selectivity. beilstein-journals.org This has been demonstrated in the optimization of Ru-catalyzed reactions, where high-throughput experimentation (HTE) combined with ML created a predictive model for reaction yield. researchgate.net

Table 3: Application of AI and Machine Learning in Ketone Synthesis

| AI/ML Application | Methodology | Key Benefit |

|---|---|---|

| Reaction Outcome Prediction | Combination of reaction templates and machine learning classification. acs.org | Predicts major products for unknown reactions, reducing trial-and-error. |

| Condition Optimization | Global and local models trained on reaction databases and HTE data. beilstein-journals.orgresearchgate.net | Recommends optimal solvents, reagents, and temperatures to improve yield and selectivity. |

| Yield Prediction | Integration of quantum chemical calculations (DFT) with ML algorithms (e.g., SVM). mdpi.com | Provides highly accurate quantitative predictions of reaction yields. |

| Selectivity Analysis | ML models analyze the impact of steric and electronic factors on reaction pathways. chemeurope.com | Offers deeper mechanistic insight and helps in designing more selective reactions. |

| Holistic Model Evaluation | Curated datasets and tailored metrics to assess model performance in chemically relevant scenarios. arxiv.org | Improves the reliability and real-world applicability of predictive models, especially for stereochemistry. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.